molecular formula C14H11N3O2 B12109639 Methyl 2-phenylpyrazolo[1,5-b]pyridazine-3-carboxylate

Methyl 2-phenylpyrazolo[1,5-b]pyridazine-3-carboxylate

Cat. No.: B12109639
M. Wt: 253.26 g/mol
InChI Key: MBJKOYANQXMVBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-phenylpyrazolo[1,5-b]pyridazine-3-carboxylate is a heterocyclic compound featuring a pyrazolo[1,5-b]pyridazine core substituted with a phenyl group at position 2 and a methyl ester at position 3.

Properties

Molecular Formula

C14H11N3O2

Molecular Weight

253.26 g/mol

IUPAC Name

methyl 2-phenylpyrazolo[1,5-b]pyridazine-3-carboxylate

InChI

InChI=1S/C14H11N3O2/c1-19-14(18)12-11-8-5-9-15-17(11)16-13(12)10-6-3-2-4-7-10/h2-9H,1H3

InChI Key

MBJKOYANQXMVBG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C2C=CC=NN2N=C1C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes::

    Palladium-Catalyzed Carbonylation:

Industrial Production:: Unfortunately, specific industrial production methods for this compound are not widely documented. academic research provides valuable insights into its synthesis.

Chemical Reactions Analysis

Methyl 2-phenylpyrazolo[1,5-b]pyridazine-3-carboxylate can participate in various chemical reactions:

    Oxidation: It may undergo oxidation reactions, leading to the formation of different oxidation states.

    Reduction: Reduction reactions can modify the compound, altering its properties.

    Substitution: Substituents on the phenyl or pyrazole rings can be replaced via substitution reactions.

    Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformation. For example, reducing agents like lithium aluminum hydride (LiAlH₄) or strong acids like hydrochloric acid (HCl) may be employed.

    Major Products: The products formed from these reactions could include derivatives with altered functional groups or ring substitutions.

Scientific Research Applications

Medicinal Chemistry and Kinase Inhibition

Methyl 2-phenylpyrazolo[1,5-b]pyridazine-3-carboxylate has shown promise as a scaffold for developing inhibitors targeting various kinases. A study highlighted the optimization of pyrazolo[1,5-b]pyridazine derivatives for treating human African trypanosomiasis. The compound exhibited selectivity against Trypanosoma brucei kinases over human kinases such as GSK-3β and CDK-2, indicating its potential as a therapeutic agent with reduced toxicity to human cells .

Table 1: Kinase Inhibition Data

CompoundTarget KinaseIC50 (µM)Selectivity Ratio
20gGSK-3β0.15>1000
20gCDK-20.10>1000
20gT. b. brucei0.001-

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates that pyrazole derivatives exhibit significant antibacterial and antifungal activities. This compound was synthesized and tested against various pathogens, showing promising results in inhibiting growth .

Table 2: Antimicrobial Activity

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Candida albicans64 µg/mL

Anti-inflammatory Properties

Another area of application is the anti-inflammatory potential of pyrazolo derivatives. Studies have demonstrated that certain pyrazolo compounds possess the ability to inhibit inflammatory pathways, making them candidates for treating inflammatory diseases. This compound has been evaluated for its effects on inflammatory markers and showed significant inhibition of pro-inflammatory cytokines .

Case Studies and Research Findings

Several case studies have documented the synthesis and evaluation of this compound:

  • Case Study 1 : A study focused on optimizing the compound for use against T. b. brucei, revealing that modifications at specific positions significantly impacted potency and selectivity .
  • Case Study 2 : Research on the compound's antibacterial properties demonstrated effective inhibition against multiple strains, suggesting its utility in developing new antimicrobial agents .

Mechanism of Action

The precise mechanism by which Methyl 2-phenylpyrazolo[1,5-b]pyridazine-3-carboxylate exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets and signaling pathways.

Biological Activity

Methyl 2-phenylpyrazolo[1,5-b]pyridazine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of cancer therapy and infectious disease treatment. This article explores its biological activity based on recent research findings, case studies, and data tables summarizing key results.

Chemical Structure and Properties

This compound features a pyrazolo-pyridazine core structure that is known for its potential to interact with various biological targets. The structural formula can be represented as follows:

C13H12N4O2\text{C}_13\text{H}_{12}\text{N}_4\text{O}_2

Anticancer Activity

Mechanism of Action:
Research indicates that compounds within the pyrazolo[1,5-b]pyridazine class exhibit anticancer properties by inhibiting specific kinases involved in cell proliferation and survival. For instance, this compound has been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .

Case Studies:

  • Inhibition of CDK2 and CDK4 : In vitro studies demonstrated that this compound effectively inhibits CDK2 with an IC50 value of approximately 0.07 µM. This inhibition leads to reduced proliferation in various cancer cell lines, including HeLa and A549 cells .
  • Selectivity Against Human Kinases : The selectivity profile indicates a significant difference in potency against human kinases compared to Trypanosoma brucei kinases, suggesting potential for treating human African trypanosomiasis without affecting human cells adversely .

Antimicrobial Activity

Research has also highlighted the antimicrobial properties of this compound. It has shown effectiveness against various bacterial strains, including Gram-positive bacteria.

Table 1: Antimicrobial Activity Data

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Bacillus subtilis16 µg/mL

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its chemical structure. Modifications at various positions on the pyrazole ring have been studied to optimize potency and selectivity.

Key Findings:

  • Substituents at the R1 position significantly affect potency against both T. brucei and human kinases. For example, a trifluoromethyl substitution led to a dramatic decrease in activity against T. brucei but had a more pronounced effect on human GSK-3β and CDK-2 activities .
  • The presence of nitrogen atoms in the pyrazole ring is critical for maintaining potency; removal or alteration of these atoms results in a substantial loss in biological activity .

Future Directions

The ongoing exploration of this compound's biological properties suggests promising avenues for drug development. Future studies should focus on:

  • In vivo efficacy : Assessing the therapeutic potential in animal models.
  • Combination therapies : Investigating synergistic effects with existing anticancer or antimicrobial agents.
  • Toxicological profiles : Evaluating safety and side effects in clinical settings.

Comparison with Similar Compounds

Structural and Physical Properties

The 2-phenyl substitution distinguishes this compound from simpler analogs. Key comparisons include:

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Features
Methyl 2-phenylpyrazolo[1,5-b]pyridazine-3-carboxylate C₁₄H₁₁N₃O₂ 261.26 (calculated) Not reported 2-phenyl enhances lipophilicity; potential π-π interactions in binding.
Methyl pyrazolo[1,5-b]pyridazine-3-carboxylate C₈H₇N₃O₂ 177.16 119–121 Unsubstituted ester; precursor to carboxylic acid derivatives.
Pyrazolo[1,5-b]pyridazine-3-carboxylic acid C₇H₅N₃O₂ 163.13 Not reported Hydrolyzed form of methyl ester; increased polarity.
N-[(4-Fluorophenyl)methyl]tetrazolo[1,5-b]pyridazin-6-amine C₁₂H₁₁FN₆ 258.25 Not reported Tetrazole core (vs. pyrazole); low toxicity, Trypanosoma cruzi inhibitor.
Pyrrolo[1,2-b]pyridazine carboxylates Varies 645–755 (LCMS) Not reported Pyrrolo (5-membered) fused ring; complex substituents (e.g., difluorophenyl).

Key Observations :

  • Tetrazolo analogs (e.g., ) replace the pyrazole with a tetrazole ring, a common bioisostere for carboxylic acids, which may alter toxicity and binding modes .
  • Pyrrolo[1,2-b]pyridazine derivatives (Evidences 5–6) exhibit larger molecular weights (m/z 645–755) due to extended substituents, suggesting tailored pharmacokinetic profiles for pharmaceutical use .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.